2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
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Overview
Description
2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridazinone core, which is known for its biological activity, and a cyclopropylacetamide moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Thio Group: The thio group can be introduced by reacting the pyridazinone intermediate with thiol-containing reagents, such as thiourea or thioglycolic acid, under suitable conditions.
Attachment of the Cyclopropylacetamide Moiety: The final step involves the reaction of the thio-substituted pyridazinone with cyclopropylamine and acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyridazinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its pyridazinone core, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound can be utilized in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The thio and cyclopropylacetamide moieties can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetate: Similar structure but lacks the cyclopropylacetamide moiety.
5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide: Similar structure but lacks the cyclopropyl group.
Uniqueness
2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which can enhance its chemical stability, biological activity, and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c10-8-6(3-11-13-9(8)15)16-4-7(14)12-5-1-2-5/h3,5H,1-2,4H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQPPBQWYCHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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